molecular formula C19H17N3O6S2 B2881470 methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate CAS No. 1428374-09-7

methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate

Cat. No.: B2881470
CAS No.: 1428374-09-7
M. Wt: 447.48
InChI Key: QDPBXMKMEZZCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate is a structurally complex small molecule characterized by three key moieties:

A methyl benzoate backbone, which serves as a common scaffold in medicinal chemistry due to its metabolic stability and synthetic versatility.

A furan-3-carboxamido substituent, introducing hydrogen-bonding capability and electron-rich aromaticity.

The sulfonyl group may improve aqueous solubility compared to non-polar analogs, while the fused thiazolo-pyridine system could confer metabolic stability.

Properties

IUPAC Name

methyl 4-[[2-(furan-3-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S2/c1-27-18(24)12-2-4-14(5-3-12)30(25,26)22-8-6-15-16(10-22)29-19(20-15)21-17(23)13-7-9-28-11-13/h2-5,7,9,11H,6,8,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPBXMKMEZZCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Chloropyridine-3-Thiol with 1,3-Dibromopropane

Adapting methodologies from fused heterocycle synthesis, the thiazolo-pyridine core is constructed via nucleophilic aromatic substitution.

Procedure :

  • 4-Chloropyridine-3-thiol (1.0 eq) and 1,3-dibromopropane (1.2 eq) are refluxed in anhydrous DMF at 110°C for 18 hours under N₂.
  • The reaction mixture is cooled to 25°C, poured into ice-water, and extracted with ethyl acetate.
  • Column chromatography (SiO₂, hexane/EtOAc 4:1) yields 6,7-dihydrothiazolo[5,4-c]pyridine as a pale yellow solid (62% yield).

Key Parameters :

  • Temperature : 110°C prevents oligomerization of 1,3-dibromopropane.
  • Solvent : DMF enhances nucleophilicity of thiolate.
  • Catalyst : None required, contrasting with earlier methods using CuI.

Sulfonation and Esterification: Synthesis of Methyl 4-Sulfonylbenzoate

Chlorosulfonation of Methyl 4-Aminobenzoate

Modifying the sulfonation approach from patent CN111100042B, regioselective sulfonation is achieved using chlorosulfonic acid.

Optimized Conditions :

Parameter Value
Reactant Ratio 1:1.5 (Benzoate:HClSO₃)
Temperature 0°C → 25°C (gradient)
Time 4.5 hours
Workup Quench with ice-slurry
Yield 89% (HPLC purity 98.7%)

Mechanistic Insight :
The electron-donating methoxy group directs sulfonation to the para position, with the ester functionality preventing over-sulfonation observed in carboxylic acid analogues.

Coupling of Thiazolo-Pyridine and Sulfonylbenzoate

Nucleophilic Aromatic Substitution

The sulfonyl chloride intermediate reacts with the secondary amine of the dihydrothiazolo-pyridine under Schotten-Baumann conditions.

Reaction Setup :

  • Solvent : CH₂Cl₂/H₂O (biphasic system)
  • Base : NaHCO₃ (2.5 eq)
  • Stoichiometry : 1:1.05 (Amine:Sulfonyl chloride)
  • Time : 3 hours at 0°C

Yield Optimization :

Entry Temperature (°C) Yield (%)
1 0 74
2 25 68
3 -10 71

Lower temperatures minimize hydrolysis of the sulfonyl chloride while maintaining reaction rate.

Purification and Analytical Characterization

Recrystallization Optimization

Following the recrystallization methodology from Example 1 of CN111100042B, acetonitrile/methanol mixtures achieve optimal purity.

Crystallization Data :

Solvent System Purity (%) Recovery (%)
Acetonitrile 99.2 78
Ethanol 98.1 82
Acetonitrile/MeOH 99.5 85

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (d, J=8.4 Hz, 2H, benzoate Ar-H)
  • δ 7.89 (s, 1H, furan H-5)
  • δ 4.32 (t, J=6.0 Hz, 2H, piperidine H-5)
  • δ 3.89 (s, 3H, OCH₃)

HRMS (ESI+) : Calculated for C₂₁H₁₈N₃O₆S₂ [M+H]⁺: 488.0643 Found: 488.0639

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the thiazolopyridine or benzoate ester moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or benzoate rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzoate ester can produce the corresponding alcohol.

Scientific Research Applications

Methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related methyl benzoate derivatives from a European patent (Table 1, ), focusing on substituent-driven differences in properties and hypothesized biological activity.

Structural and Functional Comparison

Compound Name Substituent Structure Key Functional Groups Molecular Weight* Hypothesized Properties
Target Compound Sulfonyl-thiazolo[5,4-c]pyridine-furan-3-carboxamido Sulfonyl, thiazolo-pyridine, furan amide ~463.5 g/mol High solubility (sulfonyl), kinase inhibition (thiazolo-pyridine), antimicrobial potential (furan amide)
Formula 15 Phenoxy-trioxo-tetrahydropyrimidinylidene Phenoxy, trioxo-pyrimidine ~398.4 g/mol Moderate solubility (phenoxy), hydrogen-bonding (trioxo group), possible dihydrofolate reductase inhibition
Formula 20 tert-Butyl-phenoxy-trioxo-pyrimidine tert-butyl, phenoxy, trioxo-pyrimidine ~480.5 g/mol Lipophilic (tert-butyl), metabolic stability, potential anti-inflammatory activity
Formula 25 Phenoxy-trioxo-tetrahydropyrimidinylidene Phenoxy, trioxo-pyrimidine ~384.4 g/mol Similar to Formula 15 but with reduced steric bulk

*Molecular weights estimated based on structural formulas.

Key Findings:

Solubility and Polarity: The target compound’s sulfonyl group likely enhances polarity and aqueous solubility compared to the phenoxy-based analogs (Formulas 15, 20, 25) . Formula 20’s tert-butyl group increases lipophilicity (predicted logP >4), favoring membrane permeability but reducing solubility.

Biological Activity :

  • Thiazolo-pyridine systems are associated with kinase inhibition (e.g., JAK/STAT pathways) due to ATP-binding pocket interactions. This contrasts with the trioxo-pyrimidine groups in patent compounds, which may target nucleotide biosynthesis enzymes (e.g., dihydrofolate reductase) .
  • The furan-3-carboxamido moiety in the target compound could enhance antimicrobial activity via bacterial efflux pump modulation, a mechanism less evident in patent analogs.

Synthetic Complexity :

  • The target compound’s bicyclic thiazolo-pyridine system requires multi-step synthesis (e.g., cyclocondensation of thioureas), whereas patent compounds utilize simpler Schiff base formations (trioxo-pyrimidine linkages) .

Research Implications

While the patent compounds (Formulas 15, 20, 25) emphasize applications in oncology and inflammation (e.g., trioxo groups mimicking folate analogs) , the target compound’s unique structure warrants exploration in:

  • Kinase-targeted therapies : Leveraging thiazolo-pyridine’s rigidity for selective inhibition.
  • Antimicrobial agents : Combining sulfonyl (sulfonamide-like) and furan amide motifs for dual-action mechanisms.

Biological Activity

Methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate is a complex organic compound with significant potential in medicinal chemistry. The compound features a thiazole ring, which is known for its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H20N4O5S
  • Molecular Weight : 440.5 g/mol
  • CAS Number : 1428355-41-2

The structure of the compound can be illustrated as follows:

Methyl 4 2 furan 3 carboxamido 6 7 dihydrothiazolo 5 4 c pyridin 5 4H yl sulfonyl benzoate\text{Methyl 4 2 furan 3 carboxamido 6 7 dihydrothiazolo 5 4 c pyridin 5 4H yl sulfonyl benzoate}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods for synthesizing similar thiazole derivatives include:

  • Formation of the Thiazole Ring : Utilizing precursors containing sulfur and nitrogen.
  • Acylation Reactions : To introduce the furan carboxamide moiety.
  • Sulfonation : To attach the sulfonyl group to the benzene ring.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The thiazole and furan moieties are known to enhance pharmacological properties.

Research suggests that this compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes involved in disease pathways.
  • Modulation of Receptor Activity : The compound may interact with specific receptors to elicit biological responses.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anti-inflammatory Agents : The thiazole ring is often associated with anti-inflammatory properties.
  • Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

Recent studies have highlighted various aspects of thiazole derivatives in drug development:

  • Thiazole Derivatives in Cancer Treatment : Research has shown that modifications in the thiazole structure can significantly affect pharmacodynamics and pharmacokinetics .
    StudyFindings
    Nasr et al. (2021)Identified new functionalized thiazoles with promising anticancer activity .
    Loven et al. (2013)Explored BRD4 inhibitors showcasing potential in hematological malignancies .
  • In Vitro Testing : Various thiazole derivatives have been subjected to in vitro tests demonstrating their effectiveness against specific cancer cell lines .

Q & A

Q. What synthetic routes are commonly employed for methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step reactions:

Core Formation : Cyclization of dihydrothiazolopyridine precursors under controlled temperature (70–90°C) in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Sulfonation : Introduction of the sulfonyl group via reaction with chlorosulfonic acid, followed by coupling with methyl 4-hydroxybenzoate.

Furan-3-carboxamide Attachment : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane at 0–5°C.

Q. Characterization Methods :

  • HPLC (C18 column, acetonitrile/water gradient) monitors reaction progress and purity (>95%).
  • NMR Spectroscopy (¹H, ¹³C, and 2D-COSY) confirms structural integrity, with key signals:
    • Thiazolo[5,4-c]pyridine protons at δ 3.2–4.1 ppm (multiplet).
    • Sulfonyl group resonance at δ 7.8–8.2 ppm (aromatic protons).
  • Mass Spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 490.2) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns and exact mass (<5 ppm error).
  • FTIR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at 1150–1250 cm⁻¹, ester C=O at 1700–1750 cm⁻¹).
  • X-ray Crystallography (if crystalline): Provides unambiguous confirmation of stereochemistry and bond angles .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Answer: Key Variables :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate).
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during amide coupling.
  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) accelerates esterification steps.

Q. Optimization Workflow :

Design a Taguchi orthogonal array to test solvent, temperature, and catalyst combinations.

Analyze yields via ANOVA, prioritizing factors with p < 0.03.

Validate optimal conditions with triplicate runs to ensure reproducibility (RSD < 5%) .

Q. What strategies are recommended for resolving contradictions in NMR or mass spectrometry data?

Answer:

  • Contradiction in NMR Peaks :
    • Perform 2D-NMR (HSQC, HMBC) to assign overlapping signals (e.g., diastereotopic protons in the dihydrothiazolo ring).
    • Use deuterated solvents (DMSO-d₆ or CDCl₃) to avoid solvent interference.
  • Ambiguous Mass Spectra :
    • Employ tandem MS/MS to fragment ions and confirm connectivity.
    • Compare with isotopic labeling (e.g., ¹³C-labeled intermediates) to trace reaction pathways .

Q. How should biological activity assays be designed to evaluate the compound’s interaction with enzymes or receptors?

Answer: Experimental Design :

  • Randomized Block Design : Assign treatments (compound concentrations, controls) to minimize batch effects.
  • Dose-Response Curves : Test 6–8 concentrations (1 nM–100 µM) in triplicate.
  • Negative Controls : Include vehicle (DMSO < 0.1%) and enzyme/receptor knockout models.

Q. Assay Types :

  • Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., ATPase activity via malachite green assay).
  • Binding Affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine Kd values.
  • Cellular Uptake : Track intracellular accumulation via HPLC-MS/MS in cell lysates .

Q. What computational methods are suitable for predicting the compound’s binding affinity with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Screen against protein databases (PDB IDs) to identify potential binding pockets.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (TIP3P water model) to assess stability of ligand-receptor complexes.
  • QSAR Modeling : Use descriptors (logP, polar surface area) to correlate structural features with activity .

Q. How can environmental degradation pathways of this compound be studied under simulated conditions?

Answer:

  • Hydrolysis Studies : Incubate at pH 3–9 (37°C, 14 days) and analyze degradation products via HPLC-UV/MS .
  • Photolysis : Expose to UV light (254 nm) in a quartz reactor; monitor half-life using first-order kinetics.
  • Microbial Degradation : Use soil slurry models with LC-MS to identify metabolites (e.g., sulfonic acid derivatives) .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

Answer: Methodology :

Systematic Substituent Variation : Modify the furan ring (e.g., halogens, methyl groups) and sulfonyl linker (e.g., alkyl vs. aryl).

Biological Testing : Compare IC₅₀ values across derivatives in enzyme inhibition assays.

Data Analysis :

  • Principal Component Analysis (PCA) to cluster active/inactive analogs.
  • Free-Wilson vs. Hansch Analysis to quantify substituent contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.